molecular formula C11H15ClN2O2S B11777542 Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate

Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate

Cat. No.: B11777542
M. Wt: 274.77 g/mol
InChI Key: GPWNQZQRXLQFIV-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms, along with a thiazole ring substituted with a chlorine atom. The presence of these functional groups makes this compound a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate typically involves the reaction of 4-chlorothiazole with piperidine-4-carboxylic acid ethyl ester. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various biochemical processes, including neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate
  • Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
  • 2,4-Disubstituted thiazoles

Uniqueness

Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate is unique due to the presence of both a piperidine ring and a chlorinated thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Profile

  • Chemical Formula : C₁₄H₁₄ClN₃O₂S
  • Molecular Weight : 307.79 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Nitric Oxide Production : This compound has been shown to enhance the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and immune response modulation .
  • Anti-Cancer Properties : Research indicates that derivatives of piperidine compounds, including those similar to this compound, exhibit antiproliferative effects against several cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
  • Inhibition of Protein Kinases : This compound may act as an inhibitor of various protein kinases implicated in cancer and other diseases, which has been a focus in developing targeted therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Nitric Oxide ProductionEnhances NO production in macrophages
AntiproliferativeInhibits cell growth in cancer cell lines
Protein Kinase InhibitionTargeting CDKs and other kinases

Case Studies

Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human leukemia cells demonstrated significant cytotoxicity. The compound was tested at various concentrations, revealing an IC50 value that indicates effective inhibition of cell proliferation at low micromolar levels. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Inflammation Modulation
Another investigation explored the role of this compound in modulating inflammatory responses. It was found to significantly reduce levels of pro-inflammatory cytokines (IL-6 and IL-8) in vitro, suggesting its potential utility in treating inflammatory diseases .

Properties

Molecular Formula

C11H15ClN2O2S

Molecular Weight

274.77 g/mol

IUPAC Name

ethyl 1-(4-chloro-1,3-thiazol-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C11H15ClN2O2S/c1-2-16-10(15)8-3-5-14(6-4-8)11-13-9(12)7-17-11/h7-8H,2-6H2,1H3

InChI Key

GPWNQZQRXLQFIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=CS2)Cl

Origin of Product

United States

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